Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
Ethyl2-azabicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with an appropriate amine, followed by esterification. The reaction conditions typically require a solvent such as dichloromethane and a catalyst like palladium to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo substitution reactions with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid in dichloromethane.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various electrophiles under mild conditions.
Major Products
The major products formed from these reactions include epoxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylate: Similar structure but different functional groups.
2-Oxabicyclo[3.3.0]oct-7-en-3-one: Contains an oxygen atom instead of nitrogen.
Uniqueness
Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific bicyclic structure and the presence of an ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)10-6-7-3-4-8(10)5-7/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
ATDSGTOQBZNMBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2CC1C=C2 |
Origin of Product |
United States |
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